

biological activity comparison of different quinoxaline derivatives

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Compound of Interest

Compound Name: *2,3,6-Trimethylquinoxaline*

Cat. No.: *B106083*

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Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of chemotherapeutic agents, exhibiting potent activity against various cancer cell lines.^{[7][8]} Their mechanism of action often involves the inhibition of key molecular targets in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2), topoisomerases, and tubulin.^{[9][10]} The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the quinoxaline core, a concept explored through structure-activity relationship (SAR) studies.^[2] For instance, some studies have shown that introducing electron-withdrawing groups can enhance cytotoxic activity, while other modifications can modulate target specificity.^{[2][10]}

Quantitative Anticancer Activity Data

The following table summarizes the *in vitro* anticancer activity of selected quinoxaline derivatives against various human cancer cell lines, expressed as IC_{50} values (the concentration required to inhibit 50% of cell growth). Lower IC_{50} values indicate greater potency.

Compound/ Derivative	Cancer Cell Line	IC ₅₀ (µM)	Reference Compound	IC ₅₀ (µM)	Source
Compound 14	MCF-7 (Breast)	2.61	Doxorubicin	-	[2]
Compound 18	MCF-7 (Breast)	22.11 ± 13.3	Doxorubicin	11.77 ± 4.57	[2]
Compound 17	A549 (Lung)	46.6 ± 7.41	-	-	[2]
Compound 12	HCT116 (Colon)	4.4	-	-	[2]
Compound 3	THP-1 (Leukemia)	1.6	-	-	[2]
Tetrazolo[1,5-a]quinoxaline	Various	Higher than Doxorubicin	Doxorubicin	-	[11]
Compound 11	Various	0.81 - 2.91	-	-	[12]
Compound 13	Various	0.81 - 2.91	-	-	[12]
Compound 4a	Various	3.21 - 4.54	-	-	[12]

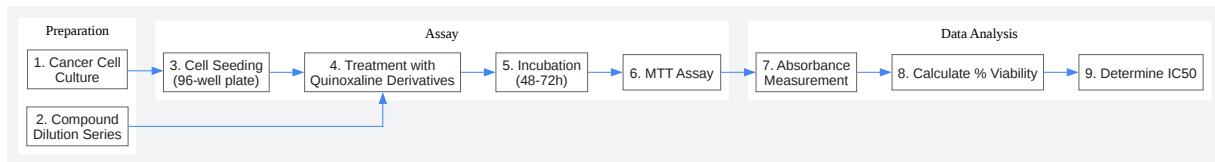
Experimental Protocol: MTT Assay for Cytotoxicity

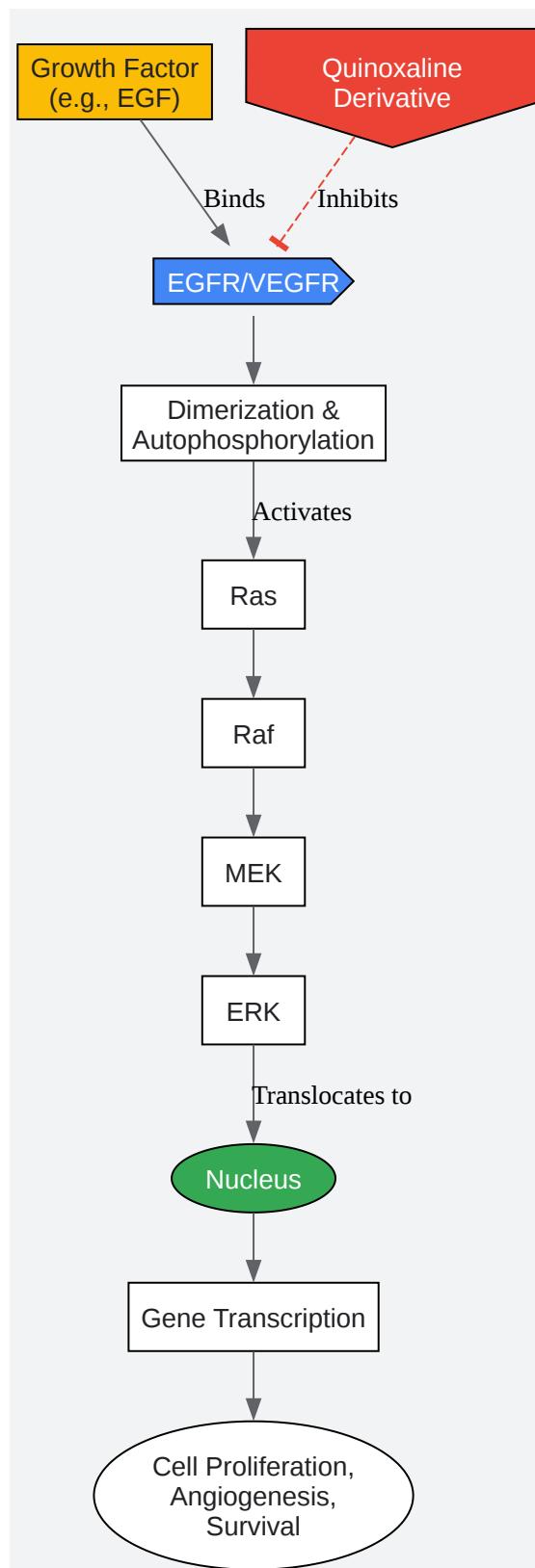
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

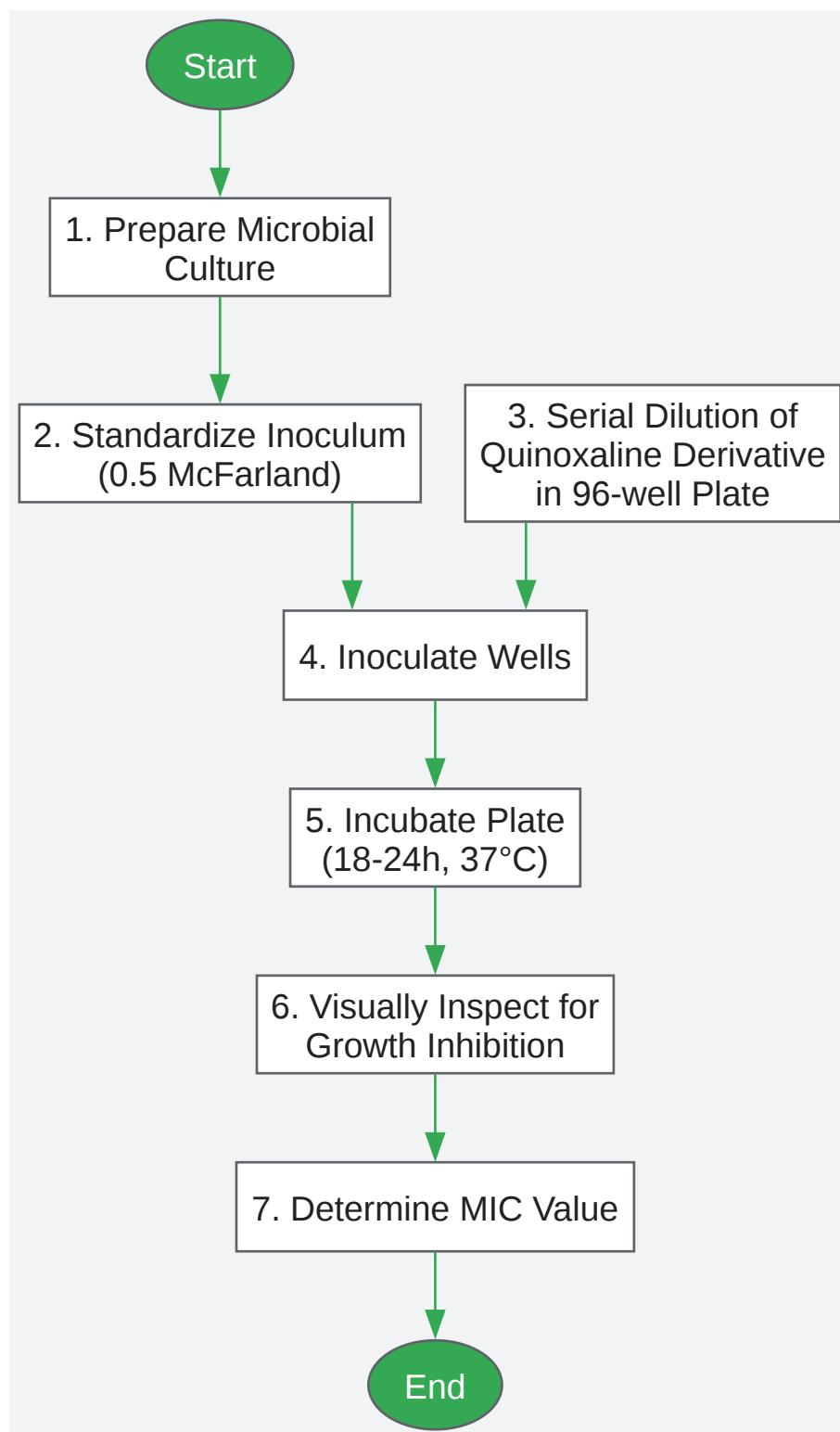
- Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
- Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives and incubated for an additional 48-72 hours.

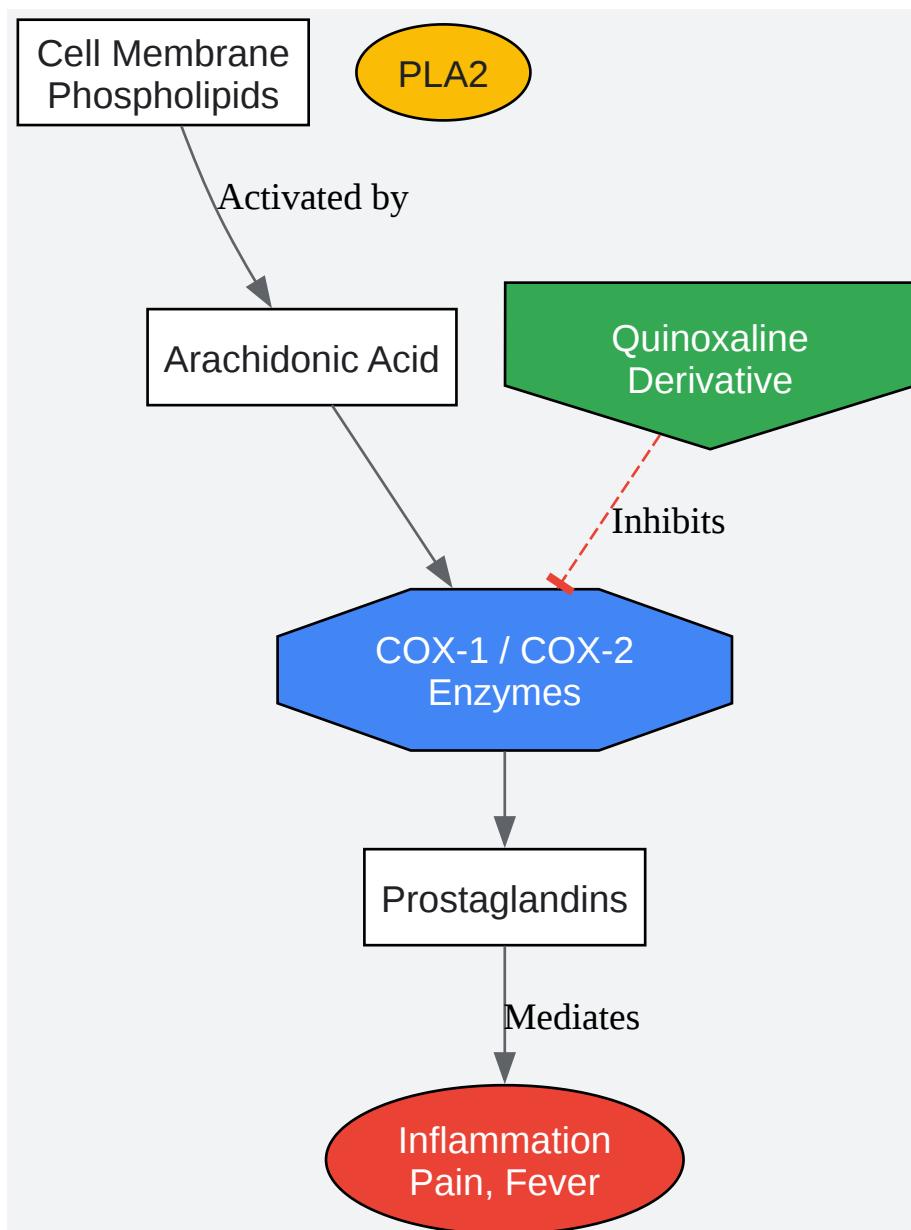
- MTT Addition: After the incubation period, the medium is removed, and 100 μ L of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.
- Formazan Solubilization: The MTT solution is removed, and 100 μ L of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The plate is gently shaken for 15 minutes to ensure complete dissolution. The absorbance is then measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations: Anticancer Workflow and Signaling Pathway









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